molecular formula C16H13F3O3 B2748906 3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 590376-46-8

3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde

Cat. No.: B2748906
CAS No.: 590376-46-8
M. Wt: 310.272
InChI Key: VQNZSLRIXIXYBD-UHFFFAOYSA-N
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Description

3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is a chemical compound with the molecular formula C16H13F3O3 . It has a molecular weight of 310.27 . This compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H13F3O3/c1-21-14-7-3-5-12(9-20)15(14)22-10-11-4-2-6-13(8-11)16(17,18)19/h2-9H,10H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Crystallographic and Spectroscopic Analysis

  • C-H...O Bonded Dimers: Studies on 2-methoxy-benzaldehyde have showcased the presence of intra- and intermolecular C–H...O short contacts, forming dimers linked by specific groups of adjacent molecules. This analysis, derived from X-ray crystallography, vibrational spectroscopy, and ab initio calculations, could be relevant for understanding similar interactions in "3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde" (Ribeiro-Claro, Drew, & Félix, 2002).

Synthesis and Characterization

  • Synthesis of Complex Compounds: A compound with a similar methoxy and benzaldehyde structure was synthesized and characterized using various spectroscopic techniques, including MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy. The structure was confirmed via X-ray analysis, highlighting the methodological approach that can be utilized for the synthesis and characterization of "this compound" (Özay et al., 2013).

Chemical Reactions and Applications

  • Enzyme Catalyzed Asymmetric C–C-Bond Formation: Research into the use of benzaldehyde derivatives for solid phase organic synthesis suggests potential applications in creating specialized molecules through enzyme-catalyzed reactions. Such methodologies could be applicable for novel syntheses involving "this compound," offering insights into its potential for creating enantioselective compounds (Swayze, 1997).

Optical and Electronic Properties

  • Nonlinear Optical Materials: Research into materials like 3-methoxy-4-hydroxy-benzaldehyde, known for their significant nonlinear optical susceptibility and transparency, can offer insights into the potential applications of "this compound" in the field of optics and photonics. Such studies involve the growth of crystals through modified solution growth methods and the exploration of solvent effects on morphology, which could be pivotal for understanding and enhancing the optical properties of related compounds (Salary et al., 1999).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . This document provides information on the potential hazards of the compound, as well as guidelines for safe handling and storage.

Properties

IUPAC Name

3-methoxy-2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-21-14-7-3-5-12(9-20)15(14)22-10-11-4-2-6-13(8-11)16(17,18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNZSLRIXIXYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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